1-Iodo-4-(iodomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(iodomethyl)benzene is an organic compound with the molecular formula C7H6I2. It is a derivative of benzene, where two iodine atoms are substituted at the para positions of the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(iodomethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 4-methylbenzyl alcohol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as copper(II) sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(iodomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 4-methylbenzyl iodide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone.
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-methylbenzyl iodide.
Scientific Research Applications
1-Iodo-4-(iodomethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the labeling of biomolecules for imaging studies.
Medicine: Investigated for its potential use in radiopharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Iodo-4-(iodomethyl)benzene exerts its effects involves the reactivity of the iodine atoms. In nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- 1-Iodo-4-methylbenzene
- 1-Iodo-2,4-dimethylbenzene
- 1-Iodo-2-methylbenzene
- 1-Bromo-4-iodobenzene
Comparison: 1-Iodo-4-(iodomethyl)benzene is unique due to the presence of two iodine atoms at the para positions, which enhances its reactivity in substitution and coupling reactions compared to its mono-iodinated counterparts. This dual iodination also makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C7H6I2 |
---|---|
Molecular Weight |
343.93 g/mol |
IUPAC Name |
1-iodo-4-(iodomethyl)benzene |
InChI |
InChI=1S/C7H6I2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 |
InChI Key |
SBENHOVOFFTMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.